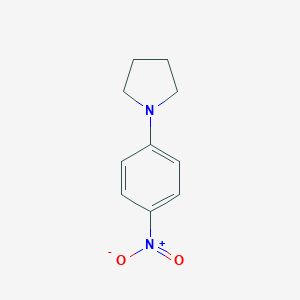

1-(4-Nitrophenyl)pyrrolidine

概述

描述

1-(4-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrrolidine is typically synthesized through the nitration of 1-(4-aminophenyl)pyrrolidine. The process involves dissolving 1-(4-aminophenyl)pyrrolidine in concentrated sulfuric acid, followed by the slow addition of dilute nitric acid to induce nitration . This reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Types of Reactions: 1-(4-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: Although less common, the pyrrolidine ring can undergo oxidation under strong oxidative conditions, leading to ring-opening or other oxidative transformations.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(4-Aminophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

1-(4-Nitrophenyl)pyrrolidine serves as a versatile scaffold for the design of novel biologically active compounds. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic agents. Notable applications include:

- Antibacterial Activity : Research indicates that the antibacterial efficacy of this compound varies based on N′-substituents and 4′-phenyl substituents. It has been shown to exhibit selective inhibition against certain bacterial strains, which is crucial for developing new antibiotics.

- Cholinesterase Inhibition : Studies have highlighted derivatives of pyrrolidine, including this compound, as potential cholinesterase inhibitors. These compounds are being investigated for their ability to treat conditions such as Alzheimer's disease by enhancing cholinergic transmission .

- Anticancer Properties : Recent research has demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Material Science

Functional Materials Development

In material science, this compound is explored for its ability to enhance material properties. Its incorporation into various matrices has led to the development of functional materials suitable for applications such as:

- Sensors : The chemical reactivity of the nitrophenyl group aids in the design of sensors that can detect specific analytes.

- Drug Delivery Systems : The compound's unique structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of compounds containing the pyrrolidine ring is crucial for optimizing their biological activity. Researchers have focused on:

- Stereochemistry and Spatial Orientation : The sp³-hybridization of the pyrrolidine ring contributes to the stereochemistry of molecules, influencing their biological profiles.

- Modification Strategies : Various synthetic routes have been developed to modify preformed pyrrolidine rings, allowing researchers to explore how different substituents affect activity against biological targets .

作用机制

The mechanism of action of 1-(4-nitrophenyl)pyrrolidine depends on its specific application. In general, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound to its molecular targets.

相似化合物的比较

1-(4-Aminophenyl)pyrrolidine:

4-Nitroaniline: A simpler analog with a nitro group on an aniline ring, used in various chemical syntheses.

N-Phenylpyrrolidine: Lacks the nitro group, resulting in different chemical properties and applications.

Uniqueness: 1-(4-Nitrophenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the nitro-substituted phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

生物活性

1-(4-Nitrophenyl)pyrrolidine, an organic compound characterized by a pyrrolidine ring substituted with a 4-nitrophenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is defined by the presence of a pyrrolidine ring and a nitrophenyl substituent. The nitro group is known to influence the compound's reactivity and biological interactions.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Interaction : Compounds with a pyrrolidine moiety often interact with enzymes, influencing their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.

- Cellular Effects : Similar pyrrolidine derivatives have been shown to affect cell signaling pathways, gene expression, and cellular metabolism.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have indicated that derivatives of pyrrolidine can exhibit significant antiproliferative effects against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. For instance, specific prolinamide derivatives showed promising results in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Research has demonstrated that pyrrolidine derivatives possess antimicrobial activity against a range of pathogens. This includes effectiveness against both bacterial and fungal strains .

- Neuropharmacological Effects : The compound may have implications in neuropharmacology, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurodegenerative diseases.

Anticancer Activity

A study synthesized several N-(4-nitrophenyl)-l-prolinamides and evaluated their anticancer properties. The results indicated significant cytotoxicity against various carcinoma cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer efficacy. The most active compounds were identified with IC50 values ranging from 8 μM to 27 μM across different cell lines .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives. The study highlighted that certain compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. These findings support the potential use of this compound in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, related compounds have shown varying absorption rates, distribution patterns, metabolism pathways, and excretion profiles. Understanding these parameters is crucial for optimizing therapeutic applications and minimizing toxicity.

常见问题

Q. What are the most reliable synthetic routes for 1-(4-nitrophenyl)pyrrolidine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, introducing the pyrrolidine moiety to 4-nitrobenzene derivatives via NAS requires activating the nitro group through electron-withdrawing effects. Reaction solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings) critically impact yields. Polar aprotic solvents enhance NAS efficiency, while elevated temperatures reduce side reactions like nitro group reduction .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

Basic Research Question

- NMR : The aromatic protons adjacent to the nitro group (para-substitution) appear as a singlet at δ ~8.2 ppm (1H NMR). Pyrrolidine protons show characteristic splitting (δ 1.8–3.5 ppm) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

- MS : Molecular ion peaks at m/z 192 (M⁺) align with the molecular formula C₁₀H₁₂N₂O₂. Fragmentation patterns (e.g., loss of NO₂) further validate the structure .

Q. What safety protocols are essential when handling this compound due to its hazardous properties?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in airtight containers away from reducing agents (risk of nitro group reduction) .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. How do steric and electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

Advanced Research Question

The nitro group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to the meta position. However, in reduction reactions (e.g., catalytic hydrogenation), the nitro group converts to an amine, altering electronic properties and enabling subsequent coupling (e.g., amide formation). Steric hindrance from the pyrrolidine ring may slow reactions at the ortho position .

Q. What computational methods (DFT, MD) can predict the stability and intermolecular interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces, revealing charge distribution (e.g., nitro group’s electron-deficient region).

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., solubility in DMSO vs. hexane) and predicts crystallization tendencies.

- Hydrogen Bonding : The nitro group acts as a weak hydrogen bond acceptor, influencing crystal packing, as observed in X-ray studies of related pyrrolidine derivatives .

Q. How do impurities in this compound affect its application in catalysis or medicinal chemistry?

Advanced Research Question

Trace impurities (e.g., unreacted 4-nitrochlorobenzene or pyrrolidine) can poison catalysts or interfere with biological assays. Purity ≥97% (HPLC-validated) is recommended for catalytic studies, while medicinal applications require >99% purity to avoid off-target effects. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are effective purification methods .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

- Ligand Design : Bulky ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings by sterically blocking undesired sites.

- Solvent Effects : Non-polar solvents (toluene) favor para-selectivity in NAS, while polar solvents (DMF) may shift reactivity.

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions, improving regioselectivity .

Q. How does the crystal structure of this compound derivatives inform their supramolecular assembly?

Advanced Research Question

X-ray crystallography reveals intermolecular interactions such as π-π stacking (between aromatic rings) and C–H⋯O hydrogen bonds (nitro group to pyrrolidine). These interactions dictate packing motifs (e.g., herringbone vs. layered structures), influencing mechanical properties (e.g., brittleness) and solubility .

Q. What are the challenges in scaling up this compound synthesis from milligram to kilogram quantities?

Advanced Research Question

- Heat Management : Exothermic NAS reactions require jacketed reactors for temperature control.

- Purification : Distillation under reduced pressure avoids thermal decomposition of the nitro group.

- Safety : Large-scale handling of nitro compounds necessitates explosion-proof equipment and rigorous hazard analysis (HIRA) .

Q. How does the nitro group’s redox behavior in this compound impact its electrochemical applications?

Advanced Research Question

The nitro group undergoes reversible reduction (NO₂ → NH₂) at ~−0.8 V (vs. Ag/AgCl), making the compound a candidate for electrochemical sensors or redox-active materials. Cyclic voltammetry (CV) in acetonitrile/0.1 M TBAPF₆ shows distinct cathodic peaks correlating with nitro reduction .

属性

IUPAC Name |

1-(4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSJUBRGIJRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326236 | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-22-1 | |

| Record name | 10220-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。